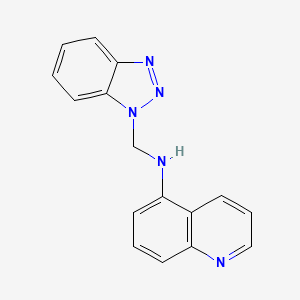

![molecular formula C16H22N6O2 B5813768 N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)

N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is part of a broader class of chemicals that exhibit various biological activities, which has attracted scientific interest in their synthesis and potential applications. While specific information on this compound is limited, related research indicates a strong interest in triazine derivatives for their antimicrobial, anticancer, and other biological activities.

Synthesis Analysis

The synthesis of related triazine compounds often involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, followed by further functionalization with different reagents, including morpholine. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives showing good antimicrobial activities through a multi-step synthesis process involving morpholine (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Molecular Structure Analysis

Research on compounds with similar structures has focused on determining their crystal structures to understand the molecular conformations better. For instance, Lu et al. (2017) elucidated the crystal structure of a related compound, providing insights into the molecular geometry essential for understanding the compound's interactions and reactivity (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).

Chemical Reactions and Properties

Triazine derivatives engage in various chemical reactions, including nucleophilic substitutions and cyclization reactions, contributing to their versatility in chemical synthesis and modification. Stevens (1974) discussed the decomposition of 4-arylamino-1,2,3-benzotriazines in secondary amines, demonstrating the reactivity of the triazine core under different conditions (Stevens, 1974).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of this compound is the D1 protein of Photosystem-II (PS-II) . This protein plays a crucial role in photosynthesis, a process vital for the survival of plants and some microorganisms .

Mode of Action

The compound binds at the QB binding site of the D1 protein . This binding blocks the electron transfer in photosynthesis, disrupting the process and leading to detrimental effects on the organism .

Biochemical Pathways

The affected pathway is the photosynthetic electron transport chain in Photosystem-II . By blocking electron transfer, the compound inhibits photosynthesis, which can lead to the death of the organism .

Result of Action

The result of the compound’s action is the inhibition of photosynthesis, which can lead to the death of the organism . In the specific case of the weed Phalaris minor, the compound has shown comparable activity to the reference herbicide isoproturon .

Propiedades

IUPAC Name |

N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-2-4-14-13(3-1)19-16(24-14)20-15-17-11-22(12-18-15)6-5-21-7-9-23-10-8-21/h1-4H,5-12H2,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGFOJSKMSXWBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2CNC(=NC2)NC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)

![4-ethoxy-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5813698.png)

![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)

![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)

![N-{3-[(4-biphenylyloxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813763.png)

![N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5813773.png)

![N-[3-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5813780.png)